molecular formula C14H10ClNO B2370732 11-Chloro-5,11-dihydro-dibenzo[b,e]azepin-6-one CAS No. 723-86-4

11-Chloro-5,11-dihydro-dibenzo[b,e]azepin-6-one

Cat. No. B2370732
CAS RN: 723-86-4
M. Wt: 243.69
InChI Key: YVGYCHJINBDOEE-UHFFFAOYSA-N
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Description

“11-Chloro-5,11-dihydro-dibenzo[b,e]azepin-6-one” is a chemical compound with the linear formula C14H10ClNO . It has a molecular weight of 243.695 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of a related compound involves the reaction of N-isopropylethylenediamine and triethylamine with 11-chloro-5,11-dihydro-6H-dibenzo[b,e]azepin-6-one under ice cooling . The reaction mixture is stirred for an hour under ice cooling and for 5 hours at room temperature . After several steps including concentration under reduced pressure, dissolution in methylene chloride and water, pH adjustment, shaking, and drying, the crude product obtained is subjected to silica gel column chromatography .


Physical And Chemical Properties Analysis

The physical and chemical properties of “11-Chloro-5,11-dihydro-dibenzo[b,e]azepin-6-one” are not fully detailed in the sources found. The compound has a molecular weight of 243.695 .

Scientific Research Applications

Safety and Hazards

Safety information for “11-Chloro-5,11-dihydro-dibenzo[b,e]azepin-6-one” suggests that it should be handled with care . Precautionary measures include avoiding contact with air and water due to potential violent reaction and possible flash fire . The compound should be kept away from heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name

11-chloro-5,11-dihydrobenzo[c][1]benzazepin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO/c15-13-9-5-1-2-6-10(9)14(17)16-12-8-4-3-7-11(12)13/h1-8,13H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVGYCHJINBDOEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3NC2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11-Chloro-5,11-dihydro-dibenzo[b,e]azepin-6-one

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